molecular formula C18H17BrN2O6S B6045505 2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid

2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid

Cat. No.: B6045505
M. Wt: 469.3 g/mol
InChI Key: LLOZCGFVJLLCFV-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with a benzene ring. This compound is notable for its unique structure, which includes a bromine atom, a morpholine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of an acrylic acid ester, followed by a Michael addition reaction with morpholine. The resulting intermediate is then subjected to further functionalization to introduce the sulfonyl and benzoyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzanilides .

Scientific Research Applications

2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O6S/c19-14-6-5-12(11-16(14)28(25,26)21-7-9-27-10-8-21)17(22)20-15-4-2-1-3-13(15)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOZCGFVJLLCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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